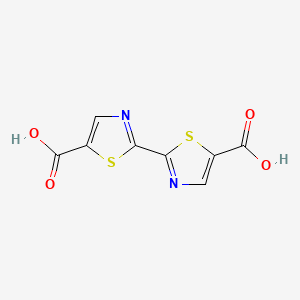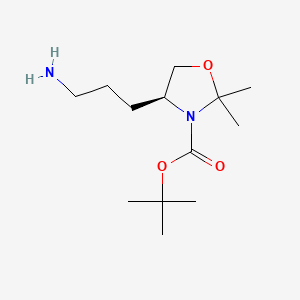![molecular formula C9H12Cl2O B6611210 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one CAS No. 2763759-33-5](/img/structure/B6611210.png)
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one, commonly referred to as BCSH, is an organic compound that is structurally similar to cyclic ethers. It is a colorless, odorless, and volatile liquid that is soluble in many organic solvents. BCSH is used in a variety of scientific applications, including organic synthesis and as a reagent in chemical reactions.
Applications De Recherche Scientifique
BCSH is used in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a solvent for chemical reactions, and as a catalyst for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, BCSH has been used as a reagent in the synthesis of polymers and other materials.
Mécanisme D'action
BCSH acts as a catalyst in the synthesis of other compounds. It promotes the formation of new covalent bonds between molecules, allowing for the formation of new compounds. Additionally, BCSH can act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
BCSH has been studied for its potential biochemical and physiological effects. Studies have shown that BCSH can act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, BCSH has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
BCSH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is stable and easy to handle. Additionally, BCSH is non-toxic and does not produce hazardous byproducts. However, BCSH also has some limitations. It is volatile and flammable, and it can be explosive if heated to high temperatures. Additionally, it is only soluble in certain solvents, making it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on BCSH. One potential area of research is to explore its potential applications as a catalyst in other types of reactions. Additionally, further research could be conducted on its potential biochemical and physiological effects. Finally, research could be conducted to explore potential ways to make BCSH more stable and easier to work with in laboratory experiments.
Méthodes De Synthèse
BCSH is synthesized by a process known as the Mitsunobu reaction. This reaction involves the use of an alcohol, a phosphine oxide, and a base such as NaH or KOH. The alcohol and phosphine oxide react to form a phosphonium salt, which then reacts with the base to form the desired product. The reaction is often performed in a solvent such as toluene or THF, and the product is purified by distillation or column chromatography.
Propriétés
IUPAC Name |
3,3-bis(chloromethyl)spiro[3.3]heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O/c10-5-8(6-11)4-7(12)9(8)2-1-3-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMBEQIQFKGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CC2(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)


![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)


![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)


![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
